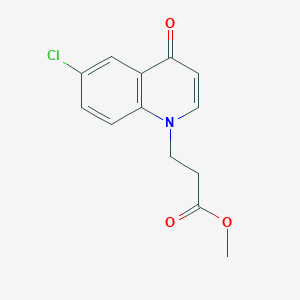

Methyl 3-(6-chloro-4-oxoquinolin-1(4H)-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-(6-chloro-4-oxoquinolin-1(4H)-yl)propanoate is a chemical compound belonging to the quinolone family Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(6-chloro-4-oxoquinolin-1(4H)-yl)propanoate typically involves the reaction of 6-chloro-4-oxoquinoline with methyl 3-bromopropanoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(6-chloro-4-oxoquinolin-1(4H)-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinoline N-oxides and other oxidized derivatives.

Reduction: Alcohol derivatives of the quinoline ring.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Quinoline derivatives, including methyl 3-(6-chloro-4-oxoquinolin-1(4H)-yl)propanoate, have shown significant antimicrobial properties. Research indicates that compounds within this class can exhibit activity against various pathogens, including bacteria and fungi. For instance:

- Antibacterial Studies : Compounds have been tested against strains like Mycobacterium smegmatis and Pseudomonas aeruginosa, showing promising results with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL for certain derivatives .

Anticancer Activity

This compound has also been evaluated for its anticancer potential. Studies have demonstrated that this compound can inhibit the growth of cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The antiproliferative activity was quantified using IC50 values, indicating effective concentrations for inhibiting cell growth:

| Cell Line | IC50 Range (μg/mL) |

|---|---|

| HCT-116 | 1.9 - 7.52 |

| MCF-7 | Specific values not detailed |

Comparative Analysis with Related Compounds

This compound shares structural similarities with other quinoline derivatives, allowing for comparative analysis regarding their biological activities:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 2-(6-methyl-4-oxoquinolin-1(4H)-yl)propanoate | Methyl group at position 2 | Potentially different biological activity |

| Methyl 3-(4-methylquinolin-2(1H)-yl)propanoate | Methyl group at position 3 | Variation in pharmacological profiles |

| Methyl 2-(6-bromoquinolin-4(1H)-one) | Bromine substituent | Different reactivity due to bromine |

These comparisons illustrate how variations in substituents can influence chemical reactivity and biological properties.

Mechanism of Action

The mechanism of action of Methyl 3-(6-chloro-4-oxoquinolin-1(4H)-yl)propanoate involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. By inhibiting these enzymes, the compound prevents bacterial cell division, leading to cell death. This mechanism is similar to that of other quinolone antibiotics.

Comparison with Similar Compounds

Similar Compounds

Ciprofloxacin: A widely used quinolone antibiotic with a similar mechanism of action.

Norfloxacin: Another quinolone antibiotic with broad-spectrum activity.

Levofloxacin: Known for its effectiveness against respiratory and urinary tract infections.

Uniqueness

Methyl 3-(6-chloro-4-oxoquinolin-1(4H)-yl)propanoate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinolones

Biological Activity

Methyl 3-(6-chloro-4-oxoquinolin-1(4H)-yl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a quinoline core structure, which is known for its biological activity. The presence of the chloro and methoxy substituents enhances its pharmacological profile. The molecular formula is C12H10ClN1O3, with a molecular weight of approximately 253.67 g/mol.

Research indicates that this compound exhibits biological activity primarily through its interaction with various biological targets. Notably, it has been studied for its role as a H3 receptor antagonist , which suggests potential applications in treating neurological disorders by modulating neurotransmitter release . Additionally, the compound has shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the anticancer effects of this compound against several human cancer cell lines. The compound demonstrated significant cytotoxicity against melanoma (A375) and breast adenocarcinoma (MCF-7) cells, with IC50 values indicating potent inhibitory effects on cell growth .

- Mechanistic Insights : The mechanism of action was further elucidated through experiments showing that treatment with this compound leads to increased reactive oxygen species (ROS) production and subsequent autophagic cell death in melanoma cells. This suggests a dual role in both inducing apoptosis and promoting autophagy as a response to cellular stress .

- Neuroprotective Effects : As an H3 receptor antagonist, the compound has been investigated for its potential to enhance cognitive function and protect against neurodegeneration. Preclinical models have shown that it may improve memory retention and reduce neuroinflammation associated with conditions like Alzheimer's disease .

Properties

Molecular Formula |

C13H12ClNO3 |

|---|---|

Molecular Weight |

265.69 g/mol |

IUPAC Name |

methyl 3-(6-chloro-4-oxoquinolin-1-yl)propanoate |

InChI |

InChI=1S/C13H12ClNO3/c1-18-13(17)5-7-15-6-4-12(16)10-8-9(14)2-3-11(10)15/h2-4,6,8H,5,7H2,1H3 |

InChI Key |

RXLIGAHSKMFYRJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCN1C=CC(=O)C2=C1C=CC(=C2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.